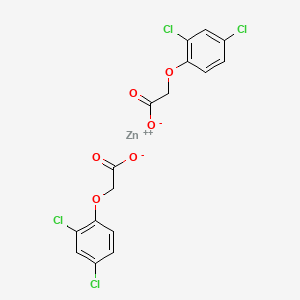
Zinc bis((2,4-dichlorophenoxy)acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc bis((2,4-dichlorophenoxy)acetate): is a chemical compound with the molecular formula C16H10Cl4O6Zn and a molecular weight of 505.449 g/mol. It is a zinc salt of 2,4-dichlorophenoxyacetic acid, which is a type of phenoxy herbicide. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis((2,4-dichlorophenoxy)acetate) typically involves the reaction of zinc acetate with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by precipitation and subsequent filtration .
Industrial Production Methods: Industrial production of Zinc bis((2,4-dichlorophenoxy)acetate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pH conditions to facilitate the reaction and precipitation of the product .
化学反応の分析
Types of Reactions: Zinc bis((2,4-dichlorophenoxy)acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated phenoxyacetic acids, while reduction may produce less chlorinated derivatives .
科学的研究の応用
Chemistry: In chemistry, Zinc bis((2,4-dichlorophenoxy)acetate) is used as a reagent in various organic synthesis reactions. It serves as a source of zinc ions and can be used in the preparation of other zinc-containing compounds .
Biology: In biological research, this compound is used to study the effects of zinc on cellular processes. It is also used in experiments involving the regulation of gene expression and enzyme activity .
Medicine: It is studied for its role in modulating immune responses and its potential use in treating zinc deficiency .
Industry: In the industrial sector, this compound is used in the formulation of herbicides and pesticides. It is also used in the production of various zinc-based materials and coatings .
作用機序
The mechanism of action of Zinc bis((2,4-dichlorophenoxy)acetate) involves the release of zinc ions, which can interact with various molecular targets in cells. Zinc ions play a crucial role in numerous biological processes, including enzyme activation, gene expression, and cellular signaling pathways. The phenoxyacetic acid moiety can also interact with specific receptors and enzymes, leading to various biological effects .
類似化合物との比較
Zinc acetate: A simple zinc salt used in various applications, including medicine and industry.
Zinc chloride: Another zinc salt with applications in organic synthesis and industrial processes.
2,4-Dichlorophenoxyacetic acid: The parent compound of Zinc bis((2,4-dichlorophenoxy)acetate), widely used as a herbicide.
Uniqueness: Zinc bis((2,4-dichlorophenoxy)acetate) is unique due to its combination of zinc and 2,4-dichlorophenoxyacetic acid. This combination imparts specific properties and applications that are not observed in the individual components. The presence of zinc enhances its biological activity and potential therapeutic applications, while the phenoxyacetic acid moiety provides herbicidal properties .
特性
CAS番号 |
31166-17-3 |
|---|---|
分子式 |
C16H10Cl4O6Zn |
分子量 |
505.4 g/mol |
IUPAC名 |
zinc;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/2C8H6Cl2O3.Zn/c2*9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h2*1-3H,4H2,(H,11,12);/q;;+2/p-2 |
InChIキー |
REDQSTCNNRSGCI-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


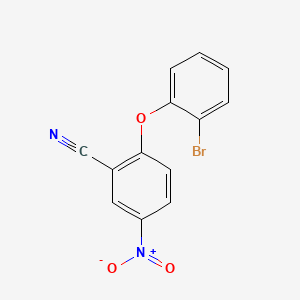
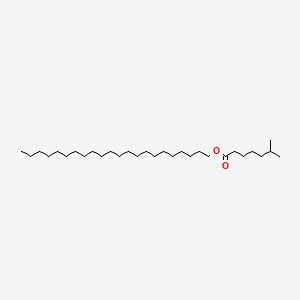
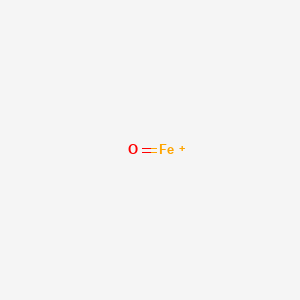

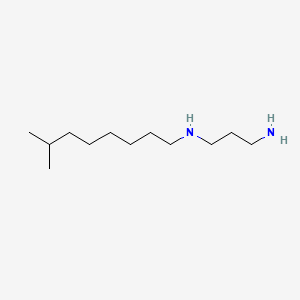
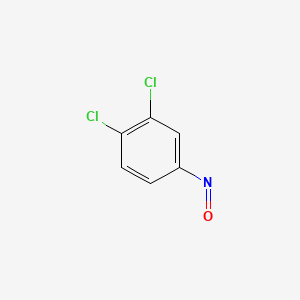
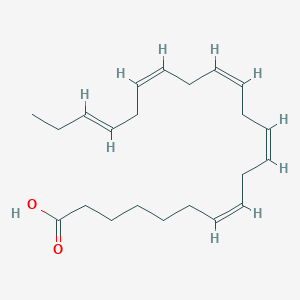
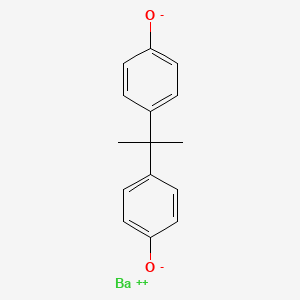
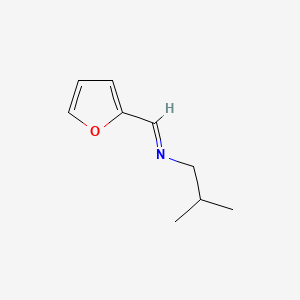
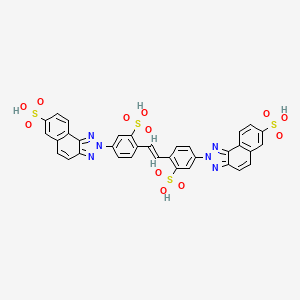
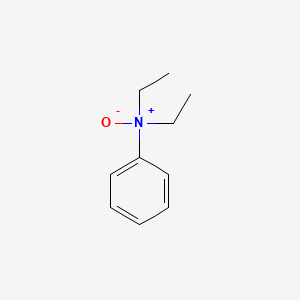
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)


